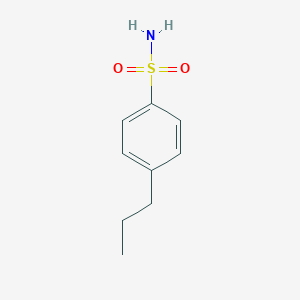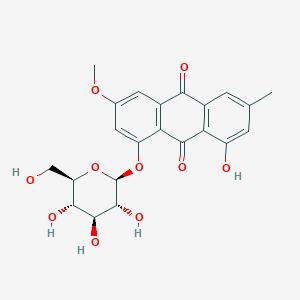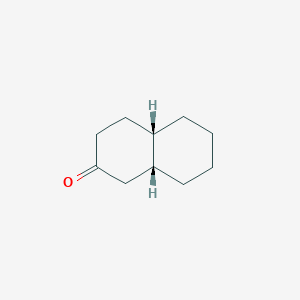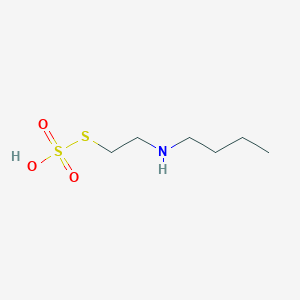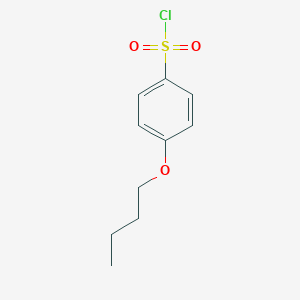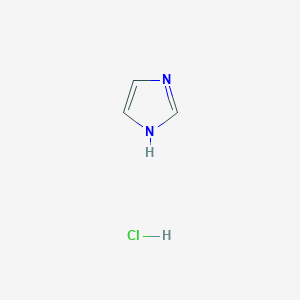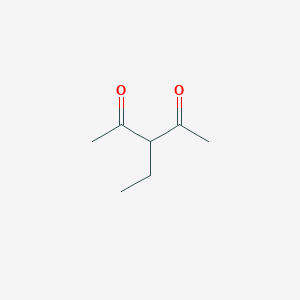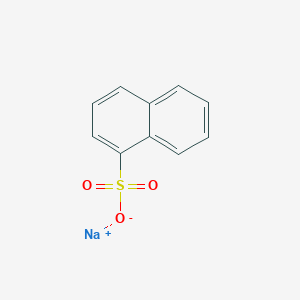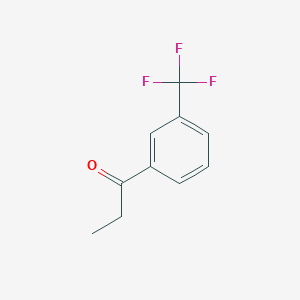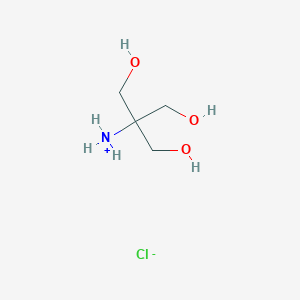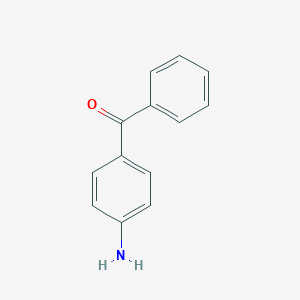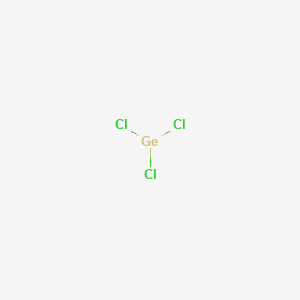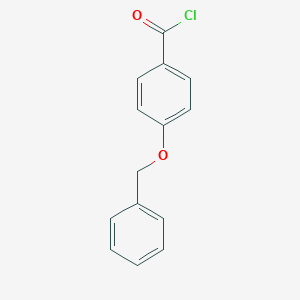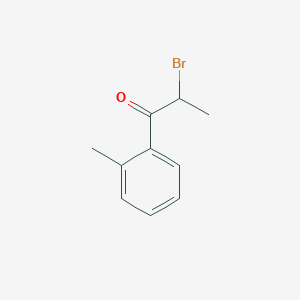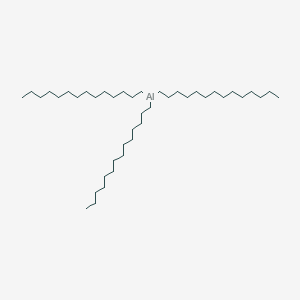
Aluminum, tritetradecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, tritetradecyl- is a chemical compound that is commonly used in scientific research applications. It is a type of aluminum salt that is used for its unique properties in various experiments. This compound is synthesized using a specific method and has several biochemical and physiological effects that make it useful for research purposes.
Mecanismo De Acción
The mechanism of action of aluminum, tritetradecyl- is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property allows it to facilitate various chemical reactions, such as the polymerization of olefins.
Efectos Bioquímicos Y Fisiológicos
Aluminum, tritetradecyl- has several biochemical and physiological effects. It has been shown to be toxic to cells in vitro, and it can cause oxidative stress and inflammation. Additionally, this compound can cause DNA damage and cell death. However, the exact mechanisms by which aluminum, tritetradecyl- exerts its toxic effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aluminum, tritetradecyl- has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, it is stable and can be stored for long periods of time without degradation. However, this compound has several limitations. It is toxic to cells in vitro, which can limit its use in certain experiments. Additionally, the mechanism of action of aluminum, tritetradecyl- is not fully understood, which can make it difficult to interpret the results of experiments that use this compound.
Direcciones Futuras
There are several future directions for research involving aluminum, tritetradecyl-. One area of research could focus on the mechanism of action of this compound. Understanding how it exerts its toxic effects could lead to the development of new treatments for diseases that involve oxidative stress and inflammation. Additionally, research could focus on developing new synthesis methods for aluminum, tritetradecyl- that are more efficient and environmentally friendly. Finally, research could focus on developing new applications for this compound in various fields, such as materials science and catalysis.
Conclusion:
Aluminum, tritetradecyl- is a chemical compound that is commonly used in scientific research applications. It is synthesized using a specific method and has several biochemical and physiological effects that make it useful for research purposes. This compound is used as a catalyst in various reactions, and it is also used in the synthesis of various organic compounds. However, it is toxic to cells in vitro, which can limit its use in certain experiments. Future research could focus on understanding the mechanism of action of this compound, developing new synthesis methods, and developing new applications for this compound in various fields.
Métodos De Síntesis
The synthesis of aluminum, tritetradecyl- involves the reaction of aluminum chloride with tritetradecyl alcohol. This reaction results in the formation of the aluminum, tritetradecyl- compound. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the resulting product is purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Aluminum, tritetradecyl- has several scientific research applications. It is commonly used as a catalyst in various reactions, such as the polymerization of olefins. Additionally, it is used as a co-catalyst in the Ziegler-Natta polymerization reaction. This compound is also used in the synthesis of various organic compounds, such as esters and ethers.
Propiedades
Número CAS |
1529-58-4 |
|---|---|
Nombre del producto |
Aluminum, tritetradecyl- |
Fórmula molecular |
C42H87Al |
Peso molecular |
619.1 g/mol |
Nombre IUPAC |
tri(tetradecyl)alumane |
InChI |
InChI=1S/3C14H29.Al/c3*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h3*1,3-14H2,2H3; |
Clave InChI |
JVIKNVRZMNQFFL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
Otros números CAS |
1529-58-4 |
Vida útil |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



